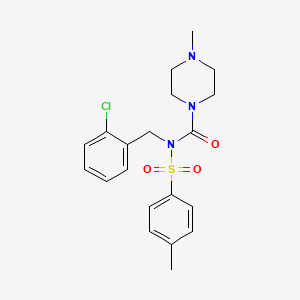![molecular formula C18H27N3O3 B2485139 Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1023367-68-1](/img/structure/B2485139.png)
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate often involves nucleophilic substitution reactions, amidation, and esterification processes. For example, compounds with similar structures have been synthesized through reactions between carbamimide and various acids in the presence of catalysts under basic conditions. These processes are characterized by the formation of stable piperazine derivatives that exhibit distinct molecular structures and are confirmed through spectroscopic methods such as LCMS, NMR (1H & 13C), and IR spectroscopy (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate and related compounds is often elucidated using X-ray diffraction studies. These studies reveal the conformation, crystal packing, and intermolecular interactions within the structures. For instance, related compounds have been shown to adopt specific shapes and conformations, such as linear or L-shaped structures, with detailed intermolecular interactions including hydrogen bonding and π–π stacking, contributing to the stabilization of the crystal structure (B. Kulkarni et al., 2016).
Chemical Reactions and Properties
Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate and its analogs participate in a variety of chemical reactions, including condensation reactions and interactions with secondary amines, leading to the formation of various derivatives. These reactions often result in compounds with significant antibacterial, antifungal, and anthelmintic activities, highlighting the versatility and functional utility of the piperazine backbone in synthesizing bioactive molecules (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate derivatives, including solubility, melting points, and crystalline forms, are closely related to their molecular structure. X-ray diffraction studies provide insights into the crystallographic parameters, such as unit cell dimensions and space group, which are crucial for understanding the material's stability, solubility, and reactivity (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate derivatives include their reactivity towards various chemical agents, stability under different conditions, and the nature of their functional groups. These properties are often studied through spectroscopic methods, such as NMR and IR, which provide detailed information about the compound's functional groups, molecular geometry, and electronic structure. Such analyses are essential for the development of novel compounds with desired biological or chemical properties (Liu Ya-hu, 2010).
Wissenschaftliche Forschungsanwendungen
Piperazine Core in Medicinal Chemistry
Piperazine and its analogues play a significant role in medicinal chemistry due to their versatile pharmacological activities. The inclusion of piperazine as a core structure has led to the development of numerous drugs with diverse therapeutic applications, including anti-mycobacterial, anti-tuberculosis, anti-cancer, and CNS agents. A comprehensive review of piperazine-based compounds highlights their potential against multidrug-resistant strains of Mycobacterium tuberculosis (MTB), showcasing the structure-activity relationship (SAR) that aids in the development of new anti-mycobacterial agents (Girase et al., 2020). Additionally, the therapeutic versatility of piperazine derivatives, including their roles in central nervous system (CNS) disorders, cardiovascular protection, and as imaging agents, emphasizes the scaffold's broad potential in drug discovery (Rathi et al., 2016).
Ligand Development for D2-like Receptors
The arylcycloalkylamine class, which includes phenyl piperidines and piperazines, is critical in the development of antipsychotic agents targeting D2-like receptors. Research into the arylalkyl substituents of these compounds has improved their potency and selectivity, offering insights into the design of more effective CNS drugs (Sikazwe et al., 2009).
Synthetic Routes and Industrial Applications
Understanding the synthetic routes of compounds related to ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate provides valuable information for their industrial production. Research on vandetanib synthesis, for example, offers insights into developing efficient, scalable methods for producing similar compounds (Mi, 2015).
Metabolic Pathways and Drug Design
The metabolism of arylpiperazine derivatives is crucial for their therapeutic application, influencing their efficacy and safety profiles. Studies on the disposition and metabolism of these compounds, including their N-dealkylation and subsequent biotransformation, inform drug design strategies, especially for treating depression, psychosis, and anxiety (Caccia, 2007).
Wirkmechanismus
The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological target. Some compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-5-6-15-7-9-16(10-8-15)19-17(22)20-11-13-21(14-12-20)18(23)24-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQOPDOAINFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

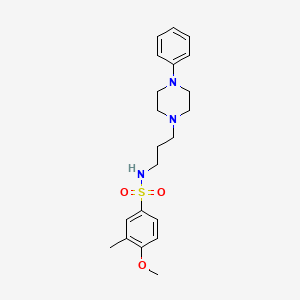
![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)
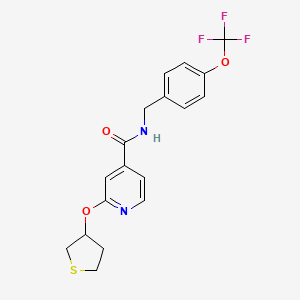
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485061.png)
![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)
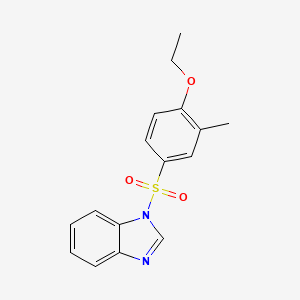


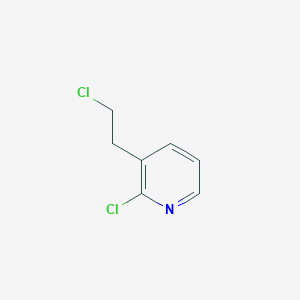
![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)
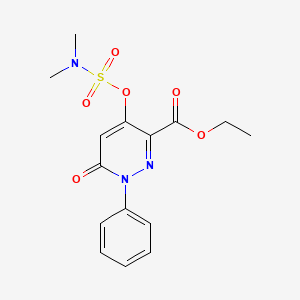
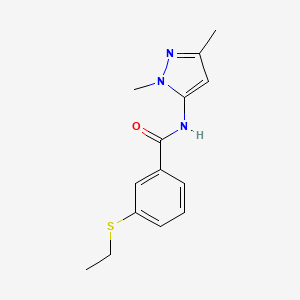
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B2485077.png)
